molecular formula C11H19N3O B6086793 {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol

{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol

Cat. No. B6086793
M. Wt: 209.29 g/mol
InChI Key: LERVZUSDXAZSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol, also known as MIMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIMP is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by MIMP stimulates the release of insulin and incretin hormones, making it a promising candidate for the treatment of type 2 diabetes and obesity.

Mechanism of Action

{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol exerts its pharmacological effects by selectively activating GPR119, a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol leads to the release of insulin and incretin hormones, which in turn regulate glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, the enhancement of glucose-dependent insulin secretion, the promotion of incretin hormone release, and the regulation of lipid metabolism. These effects make {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol a promising candidate for the treatment of type 2 diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol in lab experiments is its high selectivity and potency for GPR119. This allows for precise targeting of the receptor and minimizes off-target effects. However, one limitation of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the research and development of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol. One potential direction is the optimization of its pharmacokinetic properties to improve its half-life and bioavailability. Another direction is the investigation of its effects on other metabolic pathways and its potential therapeutic applications in other metabolic disorders. Additionally, the development of novel GPR119 agonists based on the structure of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol may lead to the discovery of more potent and selective compounds for the treatment of type 2 diabetes and obesity.

Synthesis Methods

{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol can be synthesized using a multi-step process that involves the condensation of 4-methyl-1H-imidazole-5-carbaldehyde with 2-piperidinemethanol in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to give the final product.

Scientific Research Applications

{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol can stimulate insulin secretion in pancreatic beta cells and increase the release of incretin hormones in intestinal L cells. In animal models of type 2 diabetes and obesity, {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight.

properties

IUPAC Name

[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-11(13-8-12-9)6-14-5-3-2-4-10(14)7-15/h8,10,15H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERVZUSDXAZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol

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